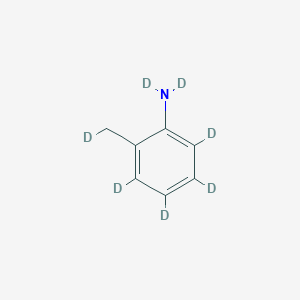
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a deuterated derivative of aniline, where six hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline typically involves the deuteration of aniline derivatives. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of deuterated solvents and reagents. For this compound, the process may include the use of deuterated aniline as a starting material, followed by further deuteration steps to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deuterated amines.
Substitution: Brominated or nitrated derivatives.
科学研究应用
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotopic effects.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
作用机制
The mechanism of action of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the compound’s binding affinity and reaction rates, providing insights into reaction pathways and molecular interactions.
相似化合物的比较
Similar Compounds
N,N-dimethylaniline: A non-deuterated analog with similar chemical properties but different isotopic composition.
N,N-diethyl-2,3,4,5-tetramethylaniline: Another analog with different alkyl substitutions.
Uniqueness
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is unique due to its high deuterium content, which imparts distinct isotopic effects not observed in its non-deuterated counterparts. These effects can be leveraged in various scientific and industrial applications to gain deeper insights into chemical and biological processes.
属性
分子式 |
C7H9N |
|---|---|
分子量 |
114.20 g/mol |
IUPAC 名称 |
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2 |
InChI 键 |
RNVCVTLRINQCPJ-LQHBDRBESA-N |
手性 SMILES |
[2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
CC1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


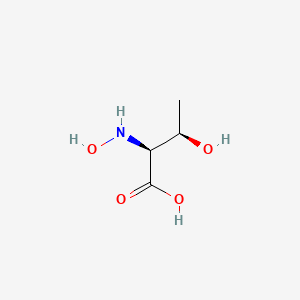
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
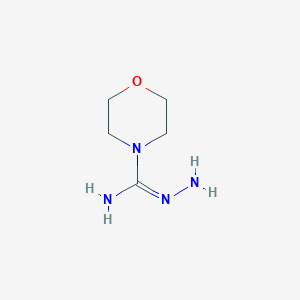
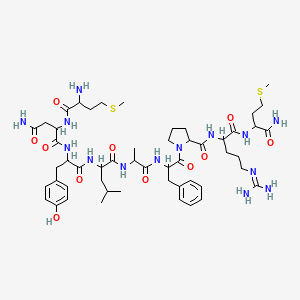
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
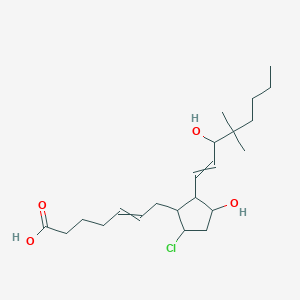
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
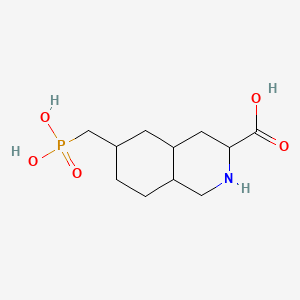
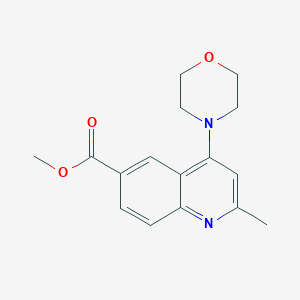
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
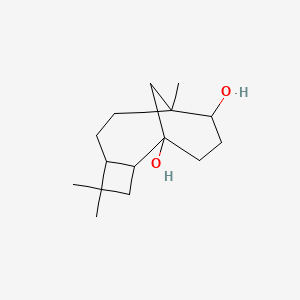
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
